REACTION_CXSMILES
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BrC1SC(Cl)=C(Cl)C=1C(=O)CCl.[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[Br:20].[Br:21][CH2:22][C:23](Br)=[O:24]>>[Br:21][CH2:22][C:23]([C:17]1[CH:18]=[CH:19][C:14]([Br:13])=[C:15]([Br:20])[CH:16]=1)=[O:24]
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Name
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Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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BrC=1SC(=C(C1C(CCl)=O)Cl)Cl
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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BrC1=C(C=CC=C1)Br
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrCC(=O)Br
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Purified by column chromatography column (hexane:ethyl acetate 6:1), yield 13% m.p. 60-61° C., 1H-NMR (CDCl3): δ8.2 (s, 1H, Ar), 7.8 (d, 2H, Ar), 4.4 (s, 2H, CH2)
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Type
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CUSTOM
|
Details
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Column μ Bondapack C18, 5 μm, 300 A, (300×3.9 mm), Purity 98%, r.t.=8.73 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50
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Duration
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8.73 min
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Name
|
|
Type
|
|
Smiles
|
BrCC(=O)C1=CC(=C(C=C1)Br)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 13% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |